molecular formula C12H8N2O4S2 B103229 6,6'-Dithiodinicotinic acid CAS No. 15658-35-2

6,6'-Dithiodinicotinic acid

Cat. No. B103229
CAS RN: 15658-35-2
M. Wt: 308.3 g/mol
InChI Key: GSASOFRDSIKDSN-UHFFFAOYSA-N
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Description

6,6’-Dithiodinicotinic acid is a sulfur-containing organic compound that belongs to nicotinic acid derivatives . It is also known as Bis [3-Carboxypyridine] 6,6′-disulfide . It is used as a specific sulfhydryl blocker .


Synthesis Analysis

The synthesis of 6,6’-Dithiodinicotinic acid involves the reaction with thiols, which results in a disulfide and 6-mercaptonicotinic acid .


Molecular Structure Analysis

The molecular formula of 6,6’-Dithiodinicotinic acid is C12H8N2O4S2 . The functional reactive sites of 6,6’-Dithiodinicotinic acid include carboxylic acid groups, sulfur atoms, and pyridyl nitrogen atoms .


Chemical Reactions Analysis

6,6’-Dithiodinicotinic acid reacts with thiols to afford a disulfide and 6-mercaptonicotinic acid . It also interacts with the homogenates of Ehrlich ascites cells .


Physical And Chemical Properties Analysis

6,6’-Dithiodinicotinic acid has a molecular weight of 308.33 g/mol . It is a solid substance with a melting point of 263-265 °C (lit.) .

Scientific Research Applications

Interaction with Thiols and Cellular Reactions

6,6'-Dithiodinicotinic acid (DTNA) demonstrates significant reactivity with thiols, forming disulfides and 6-mercaptonicotinic acid. This reaction can be monitored spectrophotometrically. DTNA's interaction with Ehrlich ascites tumor cells is notable, as it reacts more extensively with cell homogenates compared to intact cells, suggesting limited cell penetration. DTNA can indirectly cause the enzyme-mediated oxidation of glucose 6-phosphate by providing oxidized NADP, leading to a moderate stimulation of the hexose monophosphate pathway in Ehrlich ascites cells (Grassetti, Murray, & Ruan, 1969).

Influence on Cell Growth and Adhesion

DTNA and its metabolite, 6-mercaptonicotinic acid (6-MNA), were investigated for their effects on various cell types. DTNA inhibited cell growth and decreased cell adhesion in murine fibroblasts and B16 melanoma cells, while 6-MNA showed no effect. This indicates a potential application of DTNA in influencing cell membrane-related processes (D'Ancona et al., 1986).

Role in Insulin Release

Studies on pancreatic islets from obese mice revealed that DTNA can stimulate insulin release. This effect was observed to be consistent regardless of glucose concentration, suggesting that DTNA's action might be linked to superficial thiol groups in the β cell plasma membrane. These findings highlight DTNA's potential role in regulating insulin secretion (Hellman et al., 1973).

Future Directions

6,6’-Dithiodinicotinic acid has been reported as an additive for application in efficient perovskite solar cells (PSCs). The dtdn-passivated perovskite exhibited enhanced carrier transport and lifetimes, thereby realizing high-performance PSCs . This suggests potential future applications in the field of solar energy.

properties

IUPAC Name

6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid
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InChI

InChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GSASOFRDSIKDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8N2O4S2
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DSSTOX Substance ID

DTXSID40166098
Record name 6,6'-Dithiodinicotinic acid
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Molecular Weight

308.3 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 6,6'-Dithiodinicotinic acid
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Product Name

6,6'-Dithiodinicotinic acid

CAS RN

15658-35-2
Record name 6,6′-Dithiodinicotinic acid
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Record name 6,6'-Dithiodinicotinic acid
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Record name 6,6'-Dithiodinicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
400
Citations
DR Grassetti, JF Murray Jr, HT Ruan - Biochemical Pharmacology, 1969 - Elsevier
6,6′-Dithiodinicotinic acid reacts with thiols with formation of a disulfide and 6-mercaptonicotinic acid; the reaction can be followed spectrophotometrically. Homogenates of Ehrlich …
Number of citations: 60 www.sciencedirect.com
YN Zhang, P Liu, YY Wang, LY Wu… - Crystal growth & …, 2011 - ACS Publications
Five novel Zn(II)/Cd(II)-based coordination polymers 1–5 with a flexible disulfide derivative of the nicotinate 6,6′-dithiodinicotinic acid (H 2 cpds) and two rodlike N,N′-donor ligands (…
Number of citations: 65 pubs.acs.org
J Nishiyama, T Kuninori - Analytical biochemistry, 1984 - Elsevier
A simple and rapid method for the determination of nanomole levels of biological thiols is described. The analysis is based on the combination of reverse-phase high-performance liquid …
Number of citations: 40 www.sciencedirect.com
DR Grassetti, JF Murray Jr, R Ma, VR Mezynski - Biochemical medicine, 1975 - Elsevier
Two spectrophotometric methods are described for the rapid and accurate determination of thiols and of total glutathione in human blood. Both methods rely on the conversion of 6,6′-…
Number of citations: 14 www.sciencedirect.com
S Abou-Khalil, N Sabadie-Pialoux… - Biochemical …, 1975 - Elsevier
CPDS (carboxy pyridine disulfide = 6,6′-dithiodinicotinic acid)_was chosen as a thiol reagent to discriminate between -SH implicated in various mitochondrial functions because it is …
Number of citations: 16 www.sciencedirect.com
S Willig, DL Hunter, PD Dass… - Veterinary and human …, 1996 - europepmc.org
The Ellman method for cholinesterase determination is a spectrophotometric method which entails the use of 5, 5'-dithiobis-(2-nitrobenzoic) acid (DTNB) as a chromogen and records …
Number of citations: 31 europepmc.org
DR Grassetti - Nature, 1970 - nature.com
PREVIOUS studies have shown that 6,6′-dithiodinicotinic acid (carboxypyridine disulphide, CPDS), while reacting with —SH groups of Ehrlich ascites tumour cells, does not enter …
Number of citations: 18 www.nature.com
S Abou-Khalil, N Sabadie-Pialoux, DC Gautheron - Biochimie, 1975 - Elsevier
CPDS (6,6'-dithiodinicotinic acid), a non permeant thiol agent which affects several mitochondrial functions in a way different to that of mersalyl [18–19] revealed striking differences …
Number of citations: 15 www.sciencedirect.com
S D'Ancona, G Magnolfi, G Guidetti… - … Journal of the …, 1986 - europepmc.org
We investigated the action of 6, 6'-dithiodinicotinic acid (CPDS) and its metabolite 6-mercaptonicotinic acid (6-MNA) in vitro on murine (3T3) and baby hamster kidney (BHK) fibroblasts …
Number of citations: 4 europepmc.org
E Rodenas, C Dolcet, M Valiente… - Journal de chimie …, 1995 - jcp.edpsciences.org
The basic disulfure bond scission of 5,5’-dithiobis(2-nitrobenzoic) acid and 6,6’- dithiodinicotinic acid has been studied on CTAB micelles. The kinetic results are explained well on the …
Number of citations: 1 jcp.edpsciences.org

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